
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, a thiazole ring, and a pyrrole ring . Compounds containing these rings are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound is not available, general methods for synthesizing 1,2,4-triazole derivatives often involve reactions of 1-amino-3-nitro-1H-1,2,4-triazole with various reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines . For instance, certain derivatives have demonstrated significant cytotoxicity against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . These compounds also display selectivity, targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
Antimicrobial Properties
The triazole ring is a common feature in many pharmaceuticals with antimicrobial properties. Compounds containing 1,2,4-triazole have shown effectiveness against a range of microbial pathogens, including bacteria and fungi . This makes them valuable in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.
Agricultural Applications
Some 1,2,4-triazole derivatives have been utilized as herbicides and defoliants . Their ability to inhibit catalase, an enzyme crucial for plant metabolism, allows them to control the growth of unwanted vegetation. This application is particularly important for maintaining crop health and yield.
Material Chemistry
The unique structure of triazole derivatives enables them to form non-covalent bonds with various enzymes and receptors, which is beneficial in material chemistry . They can be used to create materials with specific properties, such as increased durability or enhanced conductivity.
Pharmaceutical Scaffolding
Triazole derivatives serve as important scaffolds in pharmaceutical chemistry. They are part of the structure of several clinically used drugs, including antifungals like ketoconazole and fluconazole, as well as anticancer drugs like letrozole and anastrozole . The triazole ring contributes to the pharmacokinetics and pharmacodynamics of these drugs.
Synthesis of Antiviral Agents
The synthesis of antiviral agents often involves triazole derivatives due to their ability to inhibit viral replication. For example, triazole-containing compounds have been effective against influenza A and herpes simplex virus type 1 (HSV-1) . Their broad-spectrum antiviral activity makes them valuable in the ongoing fight against viral diseases.
Direcciones Futuras
Future research could focus on the design and development of more selective and potent anticancer molecules based on the 1,2,4-triazole scaffold . Further investigation into the synthesis, biological activity, and mechanism of action of these compounds could lead to the discovery of new drug candidates.
Mecanismo De Acción
Target of Action
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds containing 1,2,3-triazole and pyrrole moieties have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Compounds containing 1,2,3-triazole and pyrrole moieties have been reported to exhibit a broad range of biological activities .
Propiedades
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-11-13(23-15(18-11)19-4-2-3-5-19)14(22)20-6-12(7-20)8-21-10-16-9-17-21/h2-5,9-10,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRFPIEILOZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

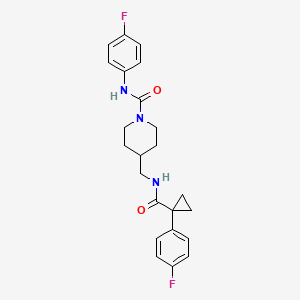
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)
![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2901665.png)
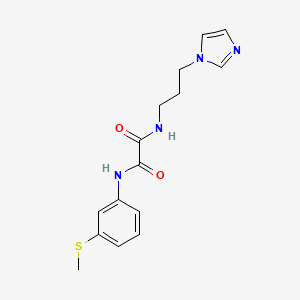
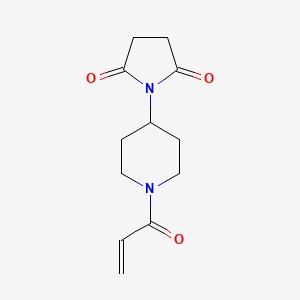

![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)
![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)
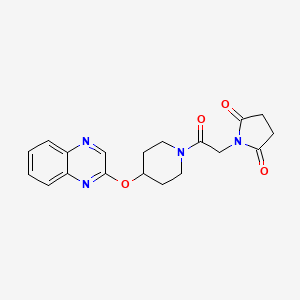
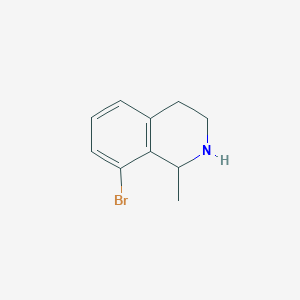
![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)